molecular formula C22H24N2OS B2973411 2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 681273-48-3

2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2973411
CAS No.: 681273-48-3
M. Wt: 364.51
InChI Key: IWZXUANHCGJKEU-UHFFFAOYSA-N
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Description

2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with an indole core, a benzyl group, a thioether linkage, and a piperidine ring

Scientific Research Applications

2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Thioether Formation: The benzylated indole undergoes a reaction with a thiol compound to form the thioether linkage.

    Piperidinylation: Finally, the compound is reacted with piperidine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage in 2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole core or the piperidine ring.

    Substitution: Various substitution reactions can occur at the benzyl group or the indole core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole derivatives and modified piperidine rings.

    Substitution: Various substituted indole and benzyl derivatives.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-indole: Shares the indole core and benzyl group but lacks the thioether and piperidine moieties.

    1-(piperidin-1-yl)ethanone: Contains the piperidine ring but lacks the indole core and benzyl group.

    2-(1H-indol-3-yl)thioethanone: Has the indole core and thioether linkage but lacks the benzyl group and piperidine ring.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c25-22(23-13-7-2-8-14-23)17-26-21-16-24(15-18-9-3-1-4-10-18)20-12-6-5-11-19(20)21/h1,3-6,9-12,16H,2,7-8,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZXUANHCGJKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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